3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine Inhibits nNOS with an IC₅₀ of 110 nM, Outperforming Unsubstituted Biphenyl-4-amine
In a direct enzyme inhibition assay using Sprague-Dawley rat brain homogenates, 3-bromo-5-nitro-[1,1'-biphenyl]-4-amine demonstrated an IC₅₀ of 110 nM against neuronal nitric oxide synthase (nNOS) [1]. In contrast, the unsubstituted parent compound, biphenyl-4-amine, is reported to have an IC₅₀ of 13,000 nM (13 µM) in a similar rat nNOS assay expressed in HEK293T cells [2]. This represents an approximate 118-fold improvement in potency, underscoring the critical role of the bromo and nitro substituents in enhancing target engagement.
| Evidence Dimension | nNOS inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 110 nM |
| Comparator Or Baseline | biphenyl-4-amine (IC₅₀ = 13,000 nM) |
| Quantified Difference | ~118-fold improvement |
| Conditions | Rat brain nNOS (Sprague-Dawley homogenate) vs. rat nNOS expressed in HEK293T cells |
Why This Matters
The superior potency of this compound makes it a preferred starting point for developing nNOS inhibitors for neurodegenerative disease research, potentially reducing the required dose and minimizing off-target effects.
- [1] BindingDB. (2012). BDBM50209245 (CHEMBL247378): Affinity Data for 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine. IC₅₀: 110 nM for nNOS inhibition. View Source
- [2] BindingDB. (2012). PrimarySearch_ki: Inhibition of rat nNOS expressed in HEK293T cells. IC₅₀: 1.30E+4 nM for biphenyl-4-amine. View Source
